Methyl 3-(2-oxoethyl)bicyclo[1.1.1]pentane-1-carboxylate
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Overview
Description
Methyl 3-(2-oxoethyl)bicyclo[1.1.1]pentane-1-carboxylate is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane core is often used as a bioisostere for benzene rings in medicinal chemistry due to its ability to enhance solubility, metabolic stability, and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-oxoethyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . The reaction conditions often require cryogenic temperatures to ensure the stability of intermediates and to control the reactivity of the highly strained bicyclo[1.1.1]pentane core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as flow photochemical addition of propellane to diacetyl, followed by haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This intermediate can then be further functionalized to produce this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-oxoethyl)bicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbonyl group.
Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-(2-oxoethyl)bicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-(2-oxoethyl)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique three-dimensional structure allows it to fit into binding sites that are not accessible to planar molecules, enhancing its biological activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate
- Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate
- Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
Uniqueness
Methyl 3-(2-oxoethyl)bicyclo[1.1.1]pentane-1-carboxylate is unique due to its specific functional groups, which impart distinct reactivity and biological activity. Its oxoethyl group allows for further functionalization and modification, making it a versatile compound in synthetic chemistry and medicinal research .
Properties
IUPAC Name |
methyl 3-(2-oxoethyl)bicyclo[1.1.1]pentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-12-7(11)9-4-8(5-9,6-9)2-3-10/h3H,2,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIAVBJSXSKNGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)CC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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